molecular formula C7H7ClSe B3048364 1-Chloro-2-(methylselanyl)benzene CAS No. 1658-01-1

1-Chloro-2-(methylselanyl)benzene

Cat. No.: B3048364
CAS No.: 1658-01-1
M. Wt: 205.55 g/mol
InChI Key: FBZSAJGZAPPUNE-UHFFFAOYSA-N
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Description

1-Chloro-2-(methylselanyl)benzene is an organoselenium compound characterized by the presence of a chlorine atom and a methylselanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(methylselanyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-iodobenzene with methylselenol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation of the selenium compound. The reaction conditions include:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(methylselanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The methylselanyl group can be oxidized to form selenoxides or selenones.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the selenium-containing group.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Major Products:

  • Substitution reactions yield various derivatives depending on the nucleophile used.
  • Oxidation reactions produce selenoxides or selenones.
  • Reduction reactions can lead to dechlorinated or modified selenium-containing compounds.

Scientific Research Applications

1-Chloro-2-(methylselanyl)benzene has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organoselenium compounds.

    Medicinal Chemistry: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Material Science: Utilized in the development of selenium-containing polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(methylselanyl)benzene involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    1-Chloro-2-(methylthio)benzene: Contains a sulfur atom instead of selenium.

    1-Chloro-2-(methylsulfinyl)benzene: Contains a sulfoxide group.

    1-Chloro-2-(methylsulfonyl)benzene: Contains a sulfone group.

Uniqueness: 1-Chloro-2-(methylselanyl)benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium’s redox activity and ability to form stable compounds make it valuable in various applications, including medicinal chemistry and material science.

Properties

IUPAC Name

1-chloro-2-methylselanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClSe/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZSAJGZAPPUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClSe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519027
Record name 1-Chloro-2-(methylselanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1658-01-1
Record name 1-Chloro-2-(methylselanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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